
1-Chloro-3-(prop-2-en-1-yloxy)benzene
Overview
Description
1-Chloro-3-(prop-2-en-1-yloxy)benzene (CAS: 24824-86-0) is an organochlorine compound with the molecular formula C₉H₉ClO (molecular weight: 168.62 g/mol). Its IUPAC name reflects the presence of a chlorine atom at the meta position of the benzene ring and a propenyloxy (allyloxy) group. The compound exists as a colorless liquid at room temperature and is stored at 4°C to ensure stability . Key applications include its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing chlorine substituent and the allyloxy group, which participates in cycloaddition and alkylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Williamson Ether Synthesis: This method involves the reaction of an allyl halide with a phenoxide ion. For 1-Chloro-3-(prop-2-en-1-yloxy)benzene, 3-chlorophenol can be deprotonated using a strong base like sodium hydride (NaH) to form the phenoxide ion, which then reacts with allyl bromide to form the desired ether.
Reaction Conditions: Typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Claisen Rearrangement: This method involves the thermal rearrangement of allyl phenyl ethers to form ortho-allylphenols. For this compound, the starting material would be 3-chlorophenyl allyl ether, which undergoes Claisen rearrangement upon heating.
Reaction Conditions: Requires heating to temperatures above 100°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Chloro-3-(prop-2-en-1-yloxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), to form epoxides or diols.
Reduction: Reduction of the allyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated ether.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, typically in aqueous or organic solvents.
Reduction: H2 gas with Pd/C catalyst, typically under mild pressure and temperature conditions.
Substitution: Nucleophiles like NH3 or RSH, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated ethers.
Substitution: Amino or thio-substituted phenyl ethers.
Scientific Research Applications
Chemistry:
Protecting Group: 1-Chloro-3-(prop-2-en-1-yloxy)benzene can be used as a protecting group for alcohols in organic synthesis due to its stability under both acidic and basic conditions.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and resins, where the allyl group can participate in polymerization reactions.
Mechanism of Action
The primary mechanism of action for 1-Chloro-3-(prop-2-en-1-yloxy)benzene involves its participation in the Claisen rearrangement. This reaction proceeds through a concerted mechanism where a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations: Allyloxy vs. Propargyloxy Groups
A critical comparison can be made with 1-chloro-3-(prop-2-yn-1-yloxy)benzene (CID 14223977), where the allyloxy group is replaced by a propargyloxy (prop-2-yn-1-yloxy) moiety. This substitution introduces a triple bond, reducing molecular weight to C₉H₇ClO (167.59 g/mol) and altering reactivity. The propargyloxy derivative is more electrophilic, enabling click chemistry applications (e.g., azide-alkyne cycloadditions). However, it exhibits lower thermal stability compared to the allyloxy analog .
Table 1: Substituent-Based Comparison
Halogen Substitution: Chlorine vs. Bromine
Replacing chlorine with bromine in analogs like 1-bromo-3-(prop-2-yn-1-yloxy)benzene (CAS: CDS023209) increases molecular weight (C₉H₇BrO ; 227.06 g/mol) and polarizability. Brominated derivatives are more reactive in nucleophilic aromatic substitution (SNAr) due to the weaker C–Br bond compared to C–Cl. For example, bromo-substituted compounds exhibit faster kinetics in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings .
Positional Isomerism: Meta vs. Para Substitution
The positional isomer 1-chloro-4-(1-propynyl)benzene (CAS: 2809-65-6) shifts the chlorine atom to the para position. This structural change significantly impacts electronic properties: the para isomer exhibits lower dipole moments and altered solubility in polar solvents. In catalytic applications, para-substituted derivatives show reduced steric hindrance, enhancing substrate accessibility in Pd-catalyzed reactions .
Functional Group Modifications: Isocyanate and Fluorinated Derivatives
- 1-Chloro-3-(isocyanatomethyl)benzene (CAS: 56620-45-2) replaces the allyloxy group with an isocyanate (–NCO) functionality. This modification introduces high electrophilicity, enabling urethane and urea formation. However, the compound is highly moisture-sensitive, requiring inert storage conditions .
- 1-Chloro-3-(2-fluoropropyl)benzene introduces a fluorinated alkyl chain. Fluorination enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry. The compound’s ¹H and ¹³C NMR spectra reveal distinct shifts due to fluorine’s electronegativity .
Table 2: Functional Group Comparison
Biological Activity
1-Chloro-3-(prop-2-en-1-yloxy)benzene is an organic compound characterized by a benzene ring with a chlorine atom at the first position and a prop-2-en-1-yloxy group at the third position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound has the molecular formula and a molecular weight of 166.6 g/mol. It is soluble in various organic solvents, which is crucial for its applications in biological assays.
Property | Value |
---|---|
CAS Number | 33302-52-2 |
Molecular Formula | C₉H₇ClO |
Molecular Weight | 166.6 g/mol |
Solubility | Varies by solvent |
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack due to the presence of the reactive chlorine atom and the alkyne group. This leads to the formation of reactive intermediates that can interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.
Antiproliferative Effects
Research indicates that derivatives of this compound demonstrate promising antiproliferative activity against several cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects, suggesting potential applications in cancer therapy .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of this compound derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that compounds with specific substitutions on the benzene ring enhanced cytotoxicity, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds may induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
The structural uniqueness of this compound can be compared with similar compounds to highlight its distinct biological properties.
Compound Name | Unique Features | Biological Activity |
---|---|---|
1-Chloro-4-(prop-2-en-1-yloxy)benzene | Chlorine at position 4 | Moderate antiproliferative effects |
4-Bromo-2-chloro-1-(prop-2-en-1-yloxy)benzene | Additional bromine enhances reactivity | High cytotoxicity |
1-Nitro-4-(prop-2-en-1-yloxy)benzene | Nitro group at position 4 | Varying biological activities |
Safety and Handling
Due to limited safety data, it is recommended to handle this compound with caution. Standard laboratory safety protocols should be followed, including using personal protective equipment (PPE) and working in a well-ventilated area.
Q & A
Q. What are the most reliable synthetic routes for 1-Chloro-3-(prop-2-en-1-yloxy)benzene, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via nucleophilic substitution between 3-chlorophenol and allyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Aprotic solvents like acetone or DMF are preferred to minimize hydrolysis of the allyl bromide. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:allyl bromide) are critical for achieving yields >75% . Safety protocols for handling allyl bromide (toxic, lachrymatory) and 3-chlorophenol (H302/H312/H332 hazards) must be strictly followed .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key signals confirm its structure?
Basic
- NMR :
- ¹H NMR : δ 6.7–7.3 ppm (aromatic protons), δ 4.6–4.8 ppm (allylic CH₂), δ 5.2–5.4 ppm (vinyl CH₂), δ 5.8–6.1 ppm (vinyl CH).
- ¹³C NMR : δ 115–155 ppm (aromatic carbons), δ 70–80 ppm (ether oxygen-linked CH₂).
- IR : Strong C-O-C stretch at ~1250 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 168.62 (C₉H₉ClO) with fragmentation patterns confirming the allyloxy group .
Q. How does the allyloxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Advanced
The allyloxy group acts as an electron-donating substituent via resonance, directing EAS to the para and ortho positions relative to the ether oxygen. However, steric hindrance from the allyl chain reduces ortho substitution. For example, nitration with HNO₃/H₂SO₄ yields >80% para-nitro product. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state stability .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?
Advanced
Discrepancies often arise from solvent effects or conformational flexibility. For example:
- Case Study : Calculated NMR chemical shifts (using DFT/B3LYP/6-311+G(d,p)) may deviate from experimental values due to dynamic effects in solution. Validate by:
Q. What strategies are effective for studying biological interactions of this compound with protein targets?
Advanced
-
Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on halogen bonding between the Cl atom and His/Arg residues.
-
In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) and correlate with substituent electronic profiles (Hammett σ constants) .
-
Table : Substituent Effects on Binding Affinity
Substituent Position Binding Energy (kcal/mol) Target Protein 3-Cl, allyloxy -8.2 CYP3A4 3-CF₃, allyloxy -7.9 CYP3A4
Q. What purification methods are recommended for isolating this compound from byproducts?
Basic
- Distillation : Use fractional distillation (bp ~250–260°C) under reduced pressure to separate from unreacted phenol.
- Column Chromatography : Silica gel with hexane:ethyl acetate (9:1) to remove polar impurities.
- Crystallization : Not applicable (liquid at room temperature) .
Q. How do solvent polarity and proticity affect reaction pathways in allyloxy-group modifications?
Advanced
- Polar Protic Solvents (e.g., H₂O) : Promote hydrolysis of the allyloxy group to 3-chlorophenol.
- Polar Aprotic Solvents (e.g., DMF) : Stabilize transition states in SN2 reactions (e.g., substitution with amines).
- Low-Polarity Solvents (e.g., toluene) : Favor radical-mediated allylic bromination .
Q. What safety protocols are critical when handling this compound?
Basic
- PPE : Gloves (nitrile), goggles, and fume hood use mandatory.
- Storage : 4°C in airtight containers; avoid exposure to light/moisture.
- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste (EPA guidelines) .
Q. How can computational models improve the design of derivatives with enhanced stability?
Advanced
- QM/MM Simulations : Predict degradation pathways (e.g., oxidative cleavage of the allyl chain).
- QSAR Studies : Correlate logP values with hydrolytic stability. Derivatives with electron-withdrawing groups (e.g., -CF₃) show increased resistance to hydrolysis .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature?
Advanced
- Accelerated Stability Testing :
Properties
IUPAC Name |
1-chloro-3-prop-2-enoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISNNCAILKGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.